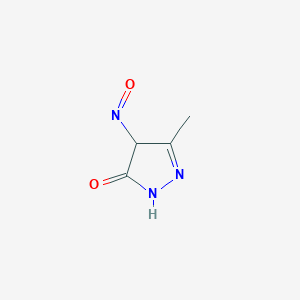
2,5-Dichloro-3,4-dihydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3,4-dihydroxybenzaldehyde is a chemical compound that belongs to the family of benzaldehydes. It is commonly used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-3,4-dihydroxybenzaldehyde is not fully understood. However, it is believed to act as a reactive oxygen species scavenger. It can also inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase.
Effets Biochimiques Et Physiologiques
2,5-Dichloro-3,4-dihydroxybenzaldehyde has various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It can also inhibit the growth of various microorganisms such as bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-Dichloro-3,4-dihydroxybenzaldehyde in lab experiments is its low toxicity. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which can affect its effectiveness in certain experiments.
Orientations Futures
There are various future directions for the use of 2,5-Dichloro-3,4-dihydroxybenzaldehyde in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further research can be conducted to better understand its mechanism of action and to develop more effective synthesis methods. Finally, its potential use as a fluorescent probe for the detection of other reactive species can also be explored.
Conclusion:
In conclusion, 2,5-Dichloro-3,4-dihydroxybenzaldehyde is a versatile compound with various applications in scientific research. Its unique properties make it an attractive choice for the synthesis of other compounds and for the detection of reactive species. Further research can be conducted to better understand its mechanism of action and to explore its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2,5-Dichloro-3,4-dihydroxybenzaldehyde involves the reaction of 2,5-dichloro-3,4-dihydroxybenzene with chloroacetaldehyde. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2,5-Dichloro-3,4-dihydroxybenzaldehyde has various applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds such as flavonoids and stilbenes. It is also used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used as a fluorescent probe for the detection of reactive oxygen species in biological systems.
Propriétés
Numéro CAS |
152354-09-1 |
|---|---|
Nom du produit |
2,5-Dichloro-3,4-dihydroxybenzaldehyde |
Formule moléculaire |
C7H4Cl2O3 |
Poids moléculaire |
207.01 g/mol |
Nom IUPAC |
2,5-dichloro-3,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-3(2-10)5(9)7(12)6(4)11/h1-2,11-12H |
Clé InChI |
YTNXVKMEXGPGRO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)O)O)Cl)C=O |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)O)O)Cl)C=O |
Synonymes |
Benzaldehyde, 2,5-dichloro-3,4-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)


